Product packaging for Methyl 3-phenylisoxazole-5-carboxylate(Cat. No.:CAS No. 879216-18-9)

Methyl 3-phenylisoxazole-5-carboxylate

Cat. No.: B3023570
CAS No.: 879216-18-9
M. Wt: 203.19 g/mol
InChI Key: SSDKYDGBJLXLAO-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Modern Heterocyclic Chemistry

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, holds a position of considerable significance in modern heterocyclic chemistry. This prominence is largely due to the diverse biological activities exhibited by isoxazole-containing compounds, making them attractive structures in medicinal chemistry and drug discovery. nih.govnih.gov The isoxazole ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous synthetic and naturally occurring bioactive molecules. nih.gov

The versatility of the isoxazole scaffold stems from its unique structural and electronic properties. ijpca.org It can participate in various non-covalent interactions, which is crucial for its binding to biological targets. nih.gov The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has enabled the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govnih.gov These advancements have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive molecules. nih.govnih.gov

The wide-ranging pharmacological properties of isoxazole derivatives have been extensively documented. These compounds have demonstrated a broad spectrum of activities, including:

Anticancer: Isoxazole derivatives have been investigated for their potential to treat various cancers. nih.govnih.gov For instance, certain phenyl-isoxazole-carboxamide analogues have shown notable anticancer activity against cell lines such as HeLa, MCF-7, and Hep3B. nih.govrsc.org

Antimicrobial: The isoxazole nucleus is a component of various antibacterial and antifungal agents. nih.govnih.gov The presence of specific substituent groups on the phenyl rings of isoxazole derivatives can enhance their antibacterial activity against both gram-positive and gram-negative microorganisms. ijpca.org

Anti-inflammatory: Many isoxazole derivatives have been reported to possess significant anti-inflammatory properties. nih.govnih.gov

Neuroprotective: The potential of isoxazole compounds in the context of neurodegenerative disorders is an active area of research. nih.govnih.gov

Antitubercular: Phenylisoxazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net

The continued exploration of isoxazole chemistry underscores its importance in the development of new therapeutic agents to address unmet medical needs. nih.govnih.gov

Research Context of Methyl 3-phenylisoxazole-5-carboxylate within the Phenylisoxazole Class

This compound is a specific compound within the broader class of phenylisoxazoles. Phenylisoxazoles are a group of isoxazole derivatives that feature a phenyl ring substituent. This class of compounds is of significant interest to researchers due to the wide range of biological activities they exhibit. nih.govnih.gov The synthesis and study of various substituted phenylisoxazoles are driven by the quest for new therapeutic agents. nih.govresearchgate.net

The research context for this compound is rooted in the established importance of isoxazoles in bioactive compounds, including pharmaceuticals and agrochemicals, making them important synthetic targets. nih.gov The synthesis of this particular compound has been achieved through the alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride. nih.gov Its crystal structure has also been reported, providing valuable insights into its molecular geometry. nih.gov

While research on this compound itself is specific, it is part of a larger effort to explore the therapeutic potential of the phenylisoxazole class. For example, various phenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. nih.govresearchgate.net Additionally, other polysubstituted phenylisoxazoles have been designed and synthesized to discover new antibacterial agents. nih.gov

It is also informative to consider the research on isomeric and related compounds. For instance, Methyl 5-phenylisoxazole-3-carboxylate, an isomer of the subject compound, is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as an intermediate in the production of agrochemicals. chemimpex.com This highlights the synthetic utility of the methyl phenylisoxazole carboxylate framework in developing bioactive molecules. The study of such compounds contributes to a deeper understanding of structure-activity relationships within the phenylisoxazole class, guiding the design of future drug candidates.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 1081-30-7
Physical Form Solid

Note: This data is compiled from publicly available chemical information databases. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B3023570 Methyl 3-phenylisoxazole-5-carboxylate CAS No. 879216-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenyl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDKYDGBJLXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of Isoxazole Carboxylates

Reactivity of the Isoxazole (B147169) Heterocyclic Ring System

The inherent strain of the isoxazole ring and the weak N-O bond are key determinants of its chemical behavior. This section explores the reactivity of the isoxazole core within carboxylate derivatives, focusing on ring-opening and rearrangement reactions, as well as substitutions on the ring and reactions at the ester functional group.

Ring-Opening Reactions and Rearrangements

The isoxazole ring can be opened under thermal, photochemical, or basic conditions, leading to a variety of products. Photochemical irradiation, particularly with UV light, can induce the cleavage of the weak N-O bond, leading to the formation of high-energy intermediates such as nitrenes and azirines. researchgate.netresearchgate.netwikipedia.org These reactive species can then undergo further transformations.

Base-promoted ring-opening has also been observed, particularly in fused isoxazole systems, which can serve as analogues for the reactivity of the isoxazole ring in Methyl 3-phenylisoxazole-5-carboxylate. For instance, the treatment of isoxazolo[4,5-b]pyridines with a base can lead to decarbonylation and subsequent ring opening. documentsdelivered.com

Thermal isomerization of 3-aryl-5-methylisoxazole-4-carboxylic acids, compounds structurally similar to the target molecule, has been investigated, revealing complex rearrangement pathways. rsc.org These studies indicate that the substitution pattern on the isoxazole ring significantly influences the outcome of these reactions.

Isoxazole-Oxazole Ring Transformations

A significant rearrangement reaction of isoxazoles is their transformation into the isomeric oxazoles. This conversion can be initiated either photochemically or thermally and typically proceeds through an azirine intermediate. researchgate.netwikipedia.orgnih.gov The photolysis of isoxazoles under UV irradiation can lead to the formation of an azirine, which can then rearrange to the more stable oxazole (B20620) ring system. wikipedia.org

Studies on 4-substituted 5-methyl-3-phenyl-isoxazoles have shown that irradiation with 254 nm light can efficiently convert them into the corresponding oxazoles. researchgate.net Thermal rearrangements of isoxazoles to oxazoles have also been documented, suggesting that heat can also provide the necessary energy to overcome the activation barrier for the N-O bond cleavage and subsequent rearrangement. The flash pyrolysis of 3,5-diphenylisoxazole, for example, yields 2,5-diphenyloxazole (B146863) as a major product. nih.gov

Nucleophilic Substitution and Lithiation on the Isoxazole Ring

The isoxazole ring can undergo nucleophilic substitution reactions, although this is less common than in more electron-deficient aromatic systems. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring. The general mechanism for nucleophilic aromatic substitution involves the initial attack of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity.

More pertinent to the reactivity of this compound is the susceptibility of the isoxazole ring to deprotonation by strong bases, a process known as lithiation. Studies on 3-phenyl-5-alkoxyisoxazoles have demonstrated that lithiation with organolithium reagents, such as n-butyllithium, occurs exclusively at the C-4 position of the isoxazole ring. This regioselectivity is attributed to the directing effect of the adjacent oxygen atom and the phenyl group. The resulting 4-lithioisoxazole is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.

Reactivity of the Ester Moiety (e.g., Alcoholysis)

The ester functional group at the 5-position of this compound exhibits reactivity typical of carboxylic acid esters. One of the most direct and relevant reactions is its formation via alcoholysis of the corresponding acid chloride. The synthesis of this compound is achieved by treating 3-phenylisoxazole-5-carbonyl chloride with methanol (B129727). scielo.br This reaction proceeds through a standard nucleophilic acyl substitution mechanism, where the methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The ester can also undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions. Furthermore, it can be converted to other esters through transesterification or to amides by reaction with amines.

Mechanistic Investigations of Isoxazole Formation Reactions

The most prevalent and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction. This section delves into the mechanistic details of this key reaction in the context of forming isoxazole carboxylates.

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms

The formation of the isoxazole ring in this compound is conceptually derived from the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). Specifically, the reaction would involve benzonitrile (B105546) oxide and methyl propiolate. This type of reaction is generally considered to be a concerted, pericyclic process, falling under the classification of a [3+2] cycloaddition. wikipedia.org

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of these reactions. chesci.com Such studies on the 1,3-dipolar cycloaddition of benzonitrile oxide with electron-deficient alkynes have shown that the reaction proceeds through a concerted but asynchronous transition state. chesci.com The asynchronicity implies that the two new sigma bonds are not formed to the same extent in the transition state.

The regioselectivity of the cycloaddition is a crucial aspect, determining the substitution pattern of the resulting isoxazole. Frontier Molecular Orbital (FMO) theory is often employed to predict the regiochemical outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of benzonitrile oxide with methyl propiolate, the observed regioselectivity leading to the 5-carboxylate isomer can be rationalized by considering the relative energies and orbital coefficients of the frontier orbitals of the dipole and dipolarophile.

Solvent effects can also play a role in the kinetics and regioselectivity of 1,3-dipolar cycloadditions. chesci.com Polar solvents can stabilize polar transition states, potentially altering the reaction rate and the ratio of regioisomers formed.

Reaction Reactants Key Mechanistic Features Reference
Isoxazole-Oxazole RearrangementSubstituted IsoxazolesPhotochemical or thermal induction; proceeds via an azirine intermediate. researchgate.net, wikipedia.org, nih.gov
Lithiation3-Phenyl-5-alkoxyisoxazolesDeprotonation with organolithium reagents occurs regioselectively at the C-4 position.
Alcoholysis3-Phenylisoxazole-5-carbonyl chloride and MethanolNucleophilic acyl substitution at the carbonyl carbon. scielo.br
1,3-Dipolar CycloadditionBenzonitrile oxide and Methyl propiolateConcerted, asynchronous [3+2] cycloaddition; regioselectivity governed by FMO theory. chesci.com, wikipedia.org,

Mechanistic Aspects of Condensation and Cycloisomerization

The formation of the isoxazole ring in compounds like this compound is often achieved through reactions that involve a combination of condensation and cycloisomerization steps. One of the most prominent and versatile methods is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. edu.krd

This pathway involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or alkene. edu.krdresearchgate.net For the synthesis of this compound, the key precursors are benzonitrile oxide (generated in situ from benzaldoxime) and methyl propiolate (the dipolarophile).

The mechanism proceeds as follows:

Formation of the Nitrile Oxide: Benzonitrile oxide is typically generated in situ through the oxidation or dehydrohalogenation of a precursor. A common laboratory method involves the dehydrogenation of benzaldoxime (B1666162) using an oxidizing agent like chloramine-T or diacetoxyiodobenzene. researchgate.netmdpi.com

Cycloaddition: The generated benzonitrile oxide then reacts with methyl propiolate. This is a concerted, pericyclic reaction where the three atoms of the nitrile oxide and two atoms of the alkyne's triple bond come together to form the five-membered isoxazole ring in a single step. The reaction proceeds through a cyclic transition state. edu.krd

Aromatization: The initial cycloaddition product is a dihydroisoxazole (B8533529) (isoxazoline), which, in the case of an alkyne dipolarophile, immediately tautomerizes or is inherently formed as the aromatic isoxazole ring.

An alternative, classical approach involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. researchgate.net In a pathway relevant to the target molecule's isomeric precursor, 5-phenylisoxazole-3-carboxylic acid, the synthesis can involve the condensation of phenylacetonitrile (B145931) with ethyl chloroformate, followed by cyclization with hydroxylamine. ontosight.ai Another related synthesis involves the reaction of a primary nitro compound with a dehydrating agent (like phosphorus oxychloride) to produce a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an enamine. The resulting isoxazoline (B3343090) intermediate then eliminates the amine to form the final isoxazole product. orgsyn.org

"Umpolung" Reactivity in Isoxazole Formation

"Umpolung," a German term for polarity inversion, describes the chemical modification of a functional group to reverse its inherent polarity. yorku.ca In typical organic reactions, carbon atoms in functional groups like carbonyls or amines act as electrophiles or nucleophiles, respectively. Umpolung strategies create synthons where this natural reactivity is inverted, allowing for bond formations that are otherwise challenging. utsouthwestern.edu For example, the carbonyl carbon, normally an electrophile, can be converted into a nucleophilic acyl anion equivalent through dithiane chemistry.

While direct and common applications of umpolung for the synthesis of this compound are not widely reported in mainstream literature, the concept offers a strategic departure from traditional methods. Conventional isoxazole syntheses, such as the 1,3-dipolar cycloaddition, rely on the inherent electrophilic and nucleophilic nature of the reactants.

A hypothetical umpolung approach could involve reversing the polarity of the typical building blocks. For instance, some modern amide synthesis strategies have employed α-halo nitroalkanes as acyl donor equivalents, where the inherent polarity of the acyl donor and the amine are reversed. researchgate.net This concept of using nitroalkanes as acyl anion equivalents could, in principle, be extended to heterocycle synthesis. However, the dominant and most efficient pathways for producing 3,5-disubstituted isoxazoles like this compound remain rooted in cycloaddition and condensation-cyclization mechanisms, which exploit the normal polarity of the reacting partners. orgsyn.org

Factors Influencing Reaction Yields and Selectivity in Isoxazole Synthesis

The success of isoxazole synthesis, particularly in achieving high yields and controlling regioselectivity, depends on several critical factors. These include the choice of reactants, solvent, temperature, and catalysts.

Regioselectivity: In the 1,3-dipolar cycloaddition synthesis of this compound from benzonitrile oxide and methyl propiolate, two regioisomers could potentially form: this compound and Methyl 5-phenylisoxazole-3-carboxylate. The selective formation of the desired 3,5-disubstituted isomer is a key challenge. This selectivity is governed by both steric and electronic factors of the dipole and dipolarophile. The reaction between a primary nitro compound and an enamine has been shown to be remarkably selective, with no formation of the other isomer detected. orgsyn.org The leaving group of the dipolarophile can also be a deciding factor in the regioselectivity of the final isoxazole product.

Solvents and Temperature: The reaction medium and temperature play a significant role. In the synthesis of isoxazolines via 1,3-dipolar cycloaddition, optimization studies have shown that solvents like acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) can be effective. nih.gov Temperature can also influence the reaction rate and yield; for instance, increasing the temperature from 60 °C to 90 °C can affect the product yield. nih.gov In one reported synthesis of a related compound, 3-phenyl-5-methyl-4-isoxazole formyl chloride, high yields (95-97%) were achieved by carefully controlling the solvent (e.g., toluene, chlorobenzene) and reflux temperature. google.com

Catalysts and Reagents: While many 1,3-dipolar cycloadditions can proceed thermally, catalysts can enhance reaction rates and control selectivity. In some cases, a base is used to facilitate the formation of the nitrile oxide intermediate from a primary nitro compound. nih.gov The choice of dehydrating agent, such as phosphorus oxychloride, is also crucial in syntheses that proceed via in situ nitrile oxide generation. orgsyn.org The table below summarizes the effect of various conditions on the yield of related isoxazole syntheses.

ReactantsSolventTemperature (°C)Catalyst/ReagentProductYield (%)Reference
α-Nitroketone, AlkeneCH3CN80Chloramine-T3-Benzoylisoxazoline72 nih.gov
α-Nitroketone, AlkeneDMF80Chloramine-T3-Benzoylisoxazoline65 nih.gov
α-Nitroketone, AlkeneCH3CN60Chloramine-T3-Benzoylisoxazoline55 nih.gov
3-Phenylisoxazole-5-carboxylic acid, MethanolDichloromethane (B109758)Room TempThionyl ChlorideThis compound76 nih.gov
3-bromo-4-phenylisothiazole-5-carboxamideTrifluoroacetic acid (TFA)0NaNO23-bromo-4-phenylisothiazole-5-carboxylic acid99 mdpi.com
3-phenyl-5-methyl-4-isoxazole formic acidToluene110Tetrabutylurea3-phenyl-5-methylisoxazole-4-formyl chloride97.3 google.com

Advanced Structural Elucidation and Computational Chemistry of Phenylisoxazole Carboxylates

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the identity and elucidating the structural details of Methyl 3-phenylisoxazole-5-carboxylate in various states.

The Fourier-Transform Infrared (FT-IR) and Laser-Raman spectra are expected to be dominated by vibrations characteristic of the phenyl ring, the isoxazole (B147169) heterocycle, and the methyl carboxylate group.

Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The characteristic C=C stretching vibrations within the phenyl ring typically produce a series of bands in the 1600-1450 cm⁻¹ range.

Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected in the 1650-1400 cm⁻¹ region, often coupled with the phenyl ring vibrations. The C-O-N stretching and bending modes of the heterocycle contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.

Carboxylate Group Vibrations: The most prominent band for the methyl ester group is the C=O (carbonyl) stretching vibration, which is expected to be a strong absorption in the FT-IR spectrum, typically in the range of 1725-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. The methyl group C-H stretching and bending vibrations are also expected at ~2950 cm⁻¹ and ~1450 cm⁻¹, respectively.

A summary of expected key vibrational bands and their assignments is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenyl RingC-H stretch3100 - 3000
C=C stretch1600 - 1450
Isoxazole RingC=N / C=C stretch1650 - 1400
Methyl CarboxylateC=O stretch1750 - 1725
C-O stretch1300 - 1100
-CH₃ stretch~2950

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Although a complete, published 2D NMR analysis for this compound was not found, the expected ¹H and ¹³C chemical shifts can be predicted based on its structure and data from analogous compounds. rsc.orgclockss.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the isoxazole ring, and the methyl ester group.

Phenyl Protons: The five protons on the monosubstituted phenyl ring will appear in the aromatic region, typically between δ 7.4 and 7.9 ppm. The ortho-protons are expected to be the most deshielded, appearing further downfield as a multiplet, while the meta- and para-protons will appear slightly upfield, also as multiplets.

Isoxazole Proton: The single proton on the isoxazole ring (at position 4) is anticipated to resonate as a sharp singlet, likely in the region of δ 6.8-7.2 ppm.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a distinct singlet in the upfield region, typically around δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, likely in the range of δ 160-165 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the phenyl and isoxazole rings will resonate in the δ 110-170 ppm range. The carbon atom of the isoxazole ring attached to the oxygen (C5) and the one attached to the phenyl group (C3) are expected to be the most downfield among the ring carbons.

Methyl Carbon: The carbon of the methyl ester group is expected to appear in the upfield region of the spectrum, typically around δ 52-55 ppm.

GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)7.4 - 7.9 (m)125 - 132
Isoxazole-H (C4-H)6.8 - 7.2 (s)~105
Methyl Ester (-OCH₃)3.9 - 4.1 (s)52 - 55
Carbonyl (-C=O)-160 - 165
Isoxazole Ring Carbons-155 - 170

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₁H₉NO₃, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edu

This technique is crucial for confirming the molecular formula of a synthesized compound. In an HRMS experiment, the compound is typically ionized (e.g., by protonation to form [M+H]⁺) and its mass-to-charge ratio (m/z) is measured. The experimentally determined "found" mass is then compared to the "calculated" theoretical mass. A very small difference between these values (typically in the parts-per-million range) provides strong evidence for the proposed elemental composition.

ParameterValue
Molecular FormulaC₁₁H₉NO₃
Calculated Monoisotopic Mass ([M])203.05824 Da
Calculated Mass for [M+H]⁺204.06552 Da

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray crystallography provides definitive information about the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and reported. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis reveals that in the solid state, molecules are linked by C—H⋯O hydrogen bonds, which form layers parallel to the (010) plane. nih.gov The fundamental crystallographic data and refinement parameters are summarized in the table below.

ParameterValue nih.gov
Chemical FormulaC₁₁H₉NO₃
Formula Weight203.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2275 (18)
b (Å)13.604 (2)
c (Å)5.8746 (9)
β (°)97.011 (3)
Volume (ų)969.9 (3)
Z4
Temperature (K)296
R[F² > 2σ(F²)]0.059
wR(F²)0.133

A key structural feature of this compound is the relative orientation of the planar phenyl and isoxazole rings. The X-ray crystal structure analysis shows that these two rings are not coplanar. nih.gov The dihedral angle between the mean planes of the isoxazole and phenyl rings is 19.79 (12)°. nih.gov

Furthermore, the ester group is also twisted relative to the isoxazole ring, with an inclination of 12.14 (6)°. nih.gov This non-planar conformation is a common feature in related phenylisoxazole structures, although the specific angle can vary depending on the substitution pattern. For instance, the related Isopropyl 3-phenylisoxazole-5-carboxylate exhibits a smaller dihedral angle of 7.37 (19)°. nih.gov In contrast, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and 5-Methyl-3-phenylisoxazole-4-carboxylic acid show larger dihedral angles of 43.40 (13)° and 56.64 (8)°, respectively. researchgate.netresearchgate.net

CompoundDihedral Angle (Phenyl-Isoxazole)
This compound19.79 (12)° nih.gov
Isopropyl 3-phenylisoxazole-5-carboxylate7.37 (19)° nih.gov
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate43.40 (13)° researchgate.net
5-Methyl-3-phenylisoxazole-4-carboxylic acid56.64 (8)° researchgate.net

Intermolecular Interactions in the Crystal Lattice (C–H···O Hydrogen Bonds, π–π Stacking)

The crystal structure of this compound is primarily stabilized by a network of weak intermolecular C–H···O hydrogen bonds. nih.gov These interactions link adjacent molecules, forming layers that are parallel to the (010) plane of the crystal lattice. nih.gov Specifically, two distinct C–H···O bonds are identified: one between a phenyl hydrogen (C3–H3) and a carbonyl oxygen (O2), and another involving a methyl hydrogen (C12–H12B) and the same carbonyl oxygen acceptor. nih.gov The geometric parameters of these hydrogen bonds, as determined by X-ray crystallography, are detailed in the table below.

Hydrogen-Bond Geometry (Å, °) for this compound. nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C3—H3···O2i0.932.583.512 (3)175
C12—H12B···O2ii0.962.503.412 (3)159

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules. These computational methods provide a theoretical complement to experimental data, offering insights into the molecule's behavior in an isolated, gas-phase environment.

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

While comprehensive DFT studies specifically detailing the conformational landscape, frontier molecular orbitals, and vibrational frequencies for this compound are not extensively available in the surveyed literature, the geometric parameters can be discussed based on high-quality experimental X-ray diffraction data. nih.gov

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. nih.gov This experimental data provides an accurate representation of the molecule's structure in the solid state. The isoxazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 19.79 (12)°. nih.gov Furthermore, the ester group is inclined with respect to the isoxazole ring by 12.14 (6)°. nih.gov Selected experimental bond lengths and angles are presented in the tables below, which would serve as a benchmark for comparison with future theoretical DFT optimizations.

Selected Bond Lengths (Å) from X-ray Crystallography. nih.gov
AtomsLength (Å)AtomsLength (Å)
N1—C71.308 (3)C1—C61.385 (3)
N1—O11.402 (2)C6—C71.464 (3)
O1—C91.351 (3)C7—C81.428 (3)
O2—C111.197 (3)C8—C91.340 (3)
O3—C111.326 (3)C9—C111.472 (3)
O3—C121.450 (3)
Selected Bond Angles (°) from X-ray Crystallography. nih.gov
AtomsAngle (°)AtomsAngle (°)
C7—N1—O1110.43 (17)N1—C7—C8111.4 (2)
C9—O1—N1106.19 (16)C9—C8—C7105.1 (2)
C11—O3—C12116.32 (19)O1—C9—C8116.9 (2)
C2—C1—C6120.3 (2)O2—C11—O3124.0 (2)
C1—C6—C7120.6 (2)O2—C11—C9124.3 (2)
N1—C7—C6119.53 (19)O3—C11—C9111.7 (2)

A detailed analysis of the conformational landscape and potential energy surfaces for this compound, which would require systematic computational studies of the rotation around its single bonds (e.g., the C-C bond linking the phenyl and isoxazole rings, and bonds within the ester group), has not been reported in the reviewed scientific literature.

Specific computational studies to determine the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound were not found in the surveyed literature. Such calculations would be valuable for understanding the molecule's electronic properties, reactivity, and potential applications in materials science.

Theoretical predictions of the vibrational frequencies (e.g., IR and Raman spectra) for this compound using DFT methods, and their correlation with experimental spectra, have not been published in the reviewed scientific literature. This type of analysis is crucial for the complete vibrational assignment of the molecule's fundamental modes.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic sites and predicting its reactivity towards other chemical species. The MEP surface is mapped with colors, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow denote areas with intermediate electrostatic potential.

In the case of this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. The most negative potential is concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the isoxazole ring. These areas, rich in electron density, represent the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the phenyl ring and the methyl group exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions.

A study on the closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, which shares the same core phenylisoxazole structure, provides analogous insights into the electrostatic potential distribution. nih.gov In this analogue, the Hirshfeld surface mapped over the electrostatic potential also identifies the oxygen atoms of the ester group as the most electron-rich regions, susceptible to interactions such as hydrogen bonding. nih.gov

The MEP analysis for this compound can be summarized in the following table, highlighting the key reactive sites:

Molecular Region Electrostatic Potential Predicted Reactivity
Carbonyl Oxygen (C=O) of the esterHighly Negative (Red)Prone to electrophilic attack; acts as a hydrogen bond acceptor.
Ether Oxygen (O-CH3) of the esterNegative (Yellow/Orange)Moderate site for electrophilic interaction.
Isoxazole Nitrogen AtomNegative (Yellow/Orange)Potential site for electrophilic attack and coordination.
Phenyl Ring Hydrogen AtomsPositive (Blue)Susceptible to nucleophilic attack.
Methyl Group Hydrogen AtomsPositive (Blue)Potential sites for weak nucleophilic interactions.
Aromatic Phenyl Ring (π-system)Near Neutral (Green)Can participate in π-π stacking interactions.

This detailed mapping of the electrostatic potential is crucial for understanding the intermolecular interactions that govern the crystal packing of this compound and its potential interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational changes and flexibility of a molecule. For this compound, MD simulations can elucidate the range of accessible conformations in different environments, which is critical for understanding its chemical behavior and biological activity.

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the phenyl ring to the isoxazole ring and the ester group to the isoxazole ring. The crystal structure of the compound provides a static snapshot of its conformation in the solid state. nih.gov X-ray crystallography data reveals a dihedral angle of 19.79 (12)° between the isoxazole and phenyl rings, and the ester group is inclined to the isoxazole ring by 12.14 (6)°. nih.gov

MD simulations would allow for the exploration of the potential energy surface associated with the rotation around these key bonds, revealing the most stable conformers and the energy barriers between them. A hypothetical conformational analysis would likely focus on the following key dihedral angles:

Dihedral 1 (Phenyl-Isoxazole): Rotation around the C-C bond connecting the phenyl ring and the isoxazole ring. While the crystal structure shows a near-planar arrangement, MD simulations could reveal the energetic cost of twisting this angle and the probability of non-planar conformations in solution.

Dihedral 2 (Ester-Isoxazole): Rotation around the C-C bond connecting the carboxylate group to the isoxazole ring. This rotation would influence the orientation of the methyl ester relative to the heterocyclic ring.

The results of such simulations would provide a dynamic picture of the molecule's shape and how it might adapt to different chemical environments or binding sites. Key parameters often analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule.

A representative data table from a hypothetical MD simulation exploring the conformational space of this compound might look as follows, illustrating different potential conformers and their relative stabilities:

Conformer Dihedral Angle (Phenyl-Isoxazole) Dihedral Angle (Ester-Isoxazole) Relative Energy (kcal/mol) Predicted Population (%)
1 (Crystal Structure-like)~20°~12°0.0High
2~90°~15°HigherLow
3~20°~180°HigherLow

It is important to note that without specific published MD simulation data for this compound, the above table is illustrative. However, it demonstrates how MD simulations can quantify the conformational flexibility and the relative stability of different spatial arrangements of the molecule. This understanding is fundamental for rational drug design and the prediction of its interactions with biological targets.

Structure Activity Relationship Sar and Ligand Design Principles in Isoxazole Chemistry

Methodologies for Structure-Activity Relationship Studies

To systematically investigate the SAR of isoxazole-containing compounds, researchers employ a variety of computational techniques. These methods aim to build predictive models that correlate the structural features of molecules with their biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure and biological activity of a series of compounds. atlantis-press.com For isoxazole (B147169) derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its interaction with a biological target.

In a typical 3D-QSAR study on isoxazole derivatives, a series of analogues are computationally aligned based on a common scaffold. The surrounding space is then probed to calculate the interaction fields. For instance, CoMFA calculates steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields, while CoMSIA provides additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

A study on a series of isoxazole derivatives as Farnesoid X receptor (FXR) agonists yielded robust CoMFA and CoMSIA models with strong predictive capabilities. nih.gov The statistical validation of these models is crucial and is often expressed through parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). High values for these parameters indicate a statistically significant and predictive QSAR model.

Table 1: Statistical Parameters of 3D-QSAR Models for a Series of Isoxazole Derivatives Targeting FXR nih.gov
Modelq² (Cross-validated coefficient)r² (Non-cross-validated coefficient)r²_pred (Predictive r²)
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866

These models generate contour maps that visualize the regions where specific physicochemical properties are favorable or unfavorable for biological activity, guiding further ligand design. nih.govnih.gov

Computational methods are instrumental in the rational design and structural modification of isoxazole-based compounds. researchgate.net Based on the insights from 3D-QSAR models, molecular docking, and molecular dynamics (MD) simulations, medicinal chemists can make informed decisions about which modifications are likely to improve a compound's activity and selectivity. nih.gov

For example, if a CoMSIA contour map indicates that a bulky, electron-withdrawing group is favored at a specific position on the phenyl ring of a 3-phenylisoxazole (B85705) scaffold, chemists can synthesize derivatives with substituents like trifluoromethyl or nitro groups at that position. rsc.org Molecular docking simulations can then be used to predict how these newly designed molecules will bind to the target protein, assessing their binding orientation and predicting their binding affinity. This iterative process of computational prediction followed by synthetic validation accelerates the discovery of potent drug candidates.

Identification of Structural Requirements for Molecular Interactions

The biological activity of Methyl 3-phenylisoxazole-5-carboxylate and its analogues is determined by their specific interactions with target macromolecules. Understanding the structural features that govern these interactions is key to designing effective therapeutic agents.

The nature and position of substituents on both the phenyl and isoxazole rings of the core scaffold are critical determinants of biological activity. SAR studies on various isoxazole derivatives consistently show that even minor changes can lead to significant differences in potency and selectivity.

Table 2: Influence of Phenyl Ring Substituents on Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives rsc.org
CompoundSubstituent at Phenyl RingEC₅₀ (μg/mL) against Xoo
5a4-H63.5
5f4-F15.2
5g4-Cl12.8
5j4-CH₃29.4
Bismerthiazol (Control)-98.7

The isoxazole ring is not merely a passive scaffold but an active participant in molecular recognition. researchgate.net Its unique electronic structure, featuring adjacent nitrogen and oxygen atoms, makes it a key pharmacophore capable of engaging in various non-covalent interactions. researchgate.netnih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding. The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's binding site.

In the crystal structure of this compound, the dihedral angle between the isoxazole and phenyl rings is 19.79 (12)°. nih.gov This specific orientation, influenced by the electronic and steric properties of the isoxazole ring, positions the phenyl and carboxylate groups in a defined three-dimensional space, which is crucial for its interaction with a target. The isoxazole ring essentially acts as a rigid linker that orients the key interacting functional groups for optimal binding.

The binding of isoxazole derivatives to their biological targets is stabilized by a combination of interaction types.

Hydrogen Bonds: The oxygen and nitrogen atoms of the isoxazole ring, as well as the carbonyl oxygen of the ester group in this compound, are potential hydrogen bond acceptors. researchgate.netnih.gov Crystallographic data for this compound confirms its participation in C—H⋯O hydrogen bonds, which link molecules into layers in the crystal lattice. nih.gov In a protein binding context, similar hydrogen bonds with amino acid residues like arginine or tyrosine can be critical for affinity. nih.gov

Hydrophobic Interactions: The phenyl group of this compound provides a significant hydrophobic surface. This region can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within a protein's binding pocket. nih.gov 3D-QSAR studies often highlight the importance of hydrophobic fields in specific regions around the isoxazole scaffold for enhancing biological activity. nih.gov

Salt Bridges: While this compound itself is neutral, its corresponding carboxylic acid (3-Phenylisoxazole-5-carboxylic acid) can be deprotonated under physiological conditions. The resulting carboxylate anion can form strong electrostatic interactions, known as salt bridges, with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor site. These interactions can be a major driving force for binding affinity.

Advanced Research Applications and Future Perspectives in Methyl 3 Phenylisoxazole 5 Carboxylate Research

Applications in Synthetic Methodologies and Reagent Development

The unique electronic and structural properties of the isoxazole (B147169) moiety, as seen in Methyl 3-phenylisoxazole-5-carboxylate, make it a valuable component in the design of sophisticated tools for organic synthesis. The isoxazole ring's stability allows for the manipulation of its substituents, yet the weak N-O bond provides a site for controlled ring cleavage, revealing difunctionalized compounds that are valuable in synthesis. researchgate.net

Isoxazole Scaffolds as Chiral Auxiliaries or Ligands

The development of methods for asymmetric synthesis, which produces a specific enantiomer of a chiral molecule, is a significant area of chemical research. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org While isoxazole-based chiral auxiliaries are an emerging area, the related oxazoline (B21484) scaffolds are well-established in asymmetric catalysis. acs.org The principles guiding oxazoline ligand design, such as steric hindrance to control the approach of reagents, are being applied to isoxazole systems. grafiati.com

Researchers have developed isoxazole and trifluoromethyl-containing dispirooxindoles through asymmetric cycloaddition reactions, achieving excellent control over the product's stereochemistry. rsc.org Furthermore, chiral phosphoric acid has been used to catalyze the enantioselective addition of 5-amino-isoxazoles to ketimino esters, yielding quaternary α-isoxazole-α-alkynyl amino acid derivatives with high enantioselectivity. nih.gov These studies demonstrate the potential of the isoxazole scaffold in creating chiral environments to guide stereoselective transformations.

Development of New Synthetic Reagents and Catalysts Incorporating Isoxazole Moieties

The isoxazole ring is a key building block in the creation of new reagents and catalysts. researchgate.net Its derivatives are used to construct more complex molecular architectures due to their reactivity and the ability to introduce diverse functionalities. rsc.orgrsc.org For example, magnetic sulfonated polysaccharides have been used as efficient catalysts for the synthesis of isoxazole-5-one derivatives, which show promise as anti-cancer agents. rsc.org

Recent advances have focused on novel synthetic strategies, including transition metal-catalyzed cycloadditions and regioselective functionalization, to create a wide array of isoxazole derivatives. nih.govresearchgate.net These methods improve the efficiency of synthesis and facilitate the design of more complex and bioactive molecules. rsc.org The development of metal-free synthetic routes is also gaining traction, addressing the cost, toxicity, and waste associated with metal catalysts. nih.gov These new synthetic approaches expand the toolkit available to chemists for creating novel isoxazole-containing reagents and catalysts.

Contribution to Agrochemical Research through Chemical Design

In agricultural chemistry, phenylisoxazole derivatives, including structures related to this compound, have been instrumental in the development of herbicides, insecticides, and herbicide safeners. nih.govchemimpex.com

Design Principles for Herbicide Safeners based on Phenylisoxazoles

Herbicide safeners are crucial agrochemicals that protect crops from herbicide injury without diminishing the herbicide's effectiveness against weeds. nih.govmdpi.com The design of these molecules often involves identifying a chemical scaffold that can be modified to optimize safener activity. Phenylisoxazoles have emerged as a promising scaffold for this purpose.

A key design principle involves the intermediate derivatization method. For instance, a new class of substituted phenyl isoxazole derivatives was designed to enhance corn's tolerance to the herbicide acetochlor. nih.gov Bioassays revealed that these compounds protect corn by increasing glutathione (B108866) content and glutathione S-transferase activity, which are involved in detoxifying the herbicide. nih.govresearchgate.net The most effective compounds from this series showed activity comparable to the commercial safener benoxacor. nih.gov Structure-activity relationship (SAR) studies and computational calculations help in understanding how molecular features, such as the nucleophilic ability of the compound, correlate with safener activity, guiding the design of more potent molecules. nih.govnih.gov

Compound Safener Activity against Acetochlor Mechanism of Action Reference
Substituted Phenyl Isoxazole DerivativesVarying degrees of protection in cornIncreased glutathione content and glutathione S-transferase activity nih.gov
Compound I-20 (a phenyl isoxazole analog)Excellent activity, comparable to benoxacorHigher nucleophilic ability than benoxacor, leading to higher activity nih.gov
Substituted oxazole (B20620) isoxazole carboxamidesRemarkable protection against chlorsulfuronEnhanced glutathione content and glutathione S-transferase activity nih.gov

Chemical Design of Pesticides Incorporating Isoxazole Rings

The isoxazole and its reduced form, isoxazoline (B3343090), are key structural motifs in many modern pesticides. nih.govmdpi.com These compounds often target the nervous systems of insects. A major principle in their design is the modification of the core isoxazoline structure at three main regions to enhance insecticidal activity and spectrum. mdpi.com

Region A : Requires an aromatic ring at the 5-position of the isoxazoline. Introducing halogens to this aromatic ring can further boost insecticidal effect. mdpi.com

Region B : A trifluoromethyl group at the 5-position of the isoxazoline is often crucial for maintaining activity. mdpi.com

Region C : This region allows for significant structural modifications, such as the introduction of acylthiourea fragments, to develop novel derivatives with potent insecticidal properties against specific pests like Plutella xylostella. mdpi.com

Structure-activity relationship (SAR) analysis is a critical tool in the design process. For example, studies on isoxazole chalcone (B49325) derivatives showed that electron-donating groups on the benzene (B151609) ring enhanced anticancer activity, a principle that can be translated to pesticide design. mdpi.com Similarly, for antitubercular activity, non-polar groups like halogens on the chalcone's benzene ring were found to be beneficial. mdpi.com These principles guide chemists in making targeted modifications to the isoxazole scaffold to create effective and selective pesticides. nih.gov

Emerging Trends and Challenges in Isoxazole Chemistry

The field of isoxazole chemistry is continually evolving, driven by the need for more efficient synthetic methods and novel applications. rsc.orgosi.lv An emerging trend is the development of green chemistry approaches to synthesis, utilizing methods like microwave-induced synthesis and environmentally benign solvents to reduce waste and energy consumption. rsc.orgresearchgate.net Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are also becoming more common for synthesizing isoxazole derivatives efficiently. mdpi.com

Despite significant progress, challenges remain. A major hurdle is achieving regioselectivity in synthesis, meaning the ability to control which of several possible isomers is formed. osi.lvorganic-chemistry.org The direct functionalization of the isoxazole ring can be difficult because the ring is susceptible to cleavage under certain conditions, particularly with bases. rsc.orgresearchgate.net Overcoming these challenges requires the development of new catalytic systems and reaction conditions that are both mild and highly selective. mdpi.com Furthermore, as new isoxazole-containing compounds are developed for therapeutic or agricultural use, understanding their long-term environmental fate and potential for resistance development becomes increasingly important. bohrium.com

Integration of Green Chemistry Principles in Synthesis

Traditional organic synthesis methods for isoxazole derivatives often involve hazardous solvents, harsh reaction conditions, and extended reaction times. mdpi.compreprints.org In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the synthesis of these compounds. niist.res.in The goal is to develop eco-friendly, efficient, and economically viable protocols that minimize waste and energy consumption. mdpi.comnih.gov

Key green chemistry strategies employed in isoxazole synthesis include:

Ultrasound and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis have emerged as powerful tools. mdpi.compreprints.org These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy use, and often higher product yields compared to conventional heating methods. mdpi.comnih.gov

Solvent-Free and Aqueous Media Reactions: A significant advancement is the move away from volatile and toxic organic solvents. nih.gov Reactions are increasingly being designed to proceed in benign media like water or under solvent-free conditions. nih.govnih.gov This approach not only reduces environmental impact but also simplifies product work-up. nih.govnih.gov

Use of Eco-Friendly Catalysts: There is a focus on employing green catalysts, such as agro-waste-based materials or reusable heterogeneous catalysts. mdpi.comnih.gov For instance, a greener protocol for synthesizing isoxazole derivatives utilizes an agro-waste catalyst derived from orange peels, highlighting a move towards sustainable and inexpensive catalytic systems. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a final product. nih.gov This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. mdpi.com Ultrasound-assisted MCRs have proven particularly effective for the sustainable synthesis of isoxazole derivatives. mdpi.compreprints.org

The table below compares traditional and green synthesis approaches for isoxazole derivatives, illustrating the advantages of the latter.

FeatureTraditional Synthesis MethodsGreen Synthesis Approaches
Solvent Often uses hazardous, volatile organic solvents.Employs water, glycerol, or solvent-free conditions. nih.govnih.gov
Energy Source Conventional heating (e.g., oil bath).Microwave or ultrasound irradiation. mdpi.compreprints.org
Reaction Time Can be lengthy (several hours).Significantly reduced (minutes to a few hours). mdpi.com
Catalyst May use expensive or toxic catalysts.Utilizes inexpensive, reusable, or natural catalysts (e.g., agro-waste). mdpi.comnih.gov
Efficiency Multiple steps, potentially lower overall yield.Fewer steps (e.g., MCRs), often with high product yields (86-92%). nih.gov
Environmental Impact Higher generation of chemical waste.Minimal byproduct formation and reduced pollution. mdpi.compreprints.org

Development of Multi-Targeted Chemical Ligands

Complex diseases such as cancer, neurodegenerative disorders, and infections often involve multiple biological pathways. rsc.orgrsc.org A modern approach in drug discovery is the design of multi-targeted ligands—single molecules engineered to interact with two or more distinct biological targets simultaneously. rsc.orgrsc.org The isoxazole scaffold serves as a valuable core for developing such innovative therapeutic agents. rsc.org

The strategy often involves creating hybrid molecules by combining the isoxazole ring with other pharmacologically active motifs. mdpi.com This approach can lead to compounds with improved efficacy, a broader spectrum of activity, and a reduced likelihood of developing drug resistance. rsc.orgmdpi.com

Recent research highlights this trend:

Isoxazole-Triazole Hybrids: Novel conjugates combining isoxazole and triazole motifs have been synthesized and evaluated for their antibacterial properties. mdpi.com This strategy of linking two known bioactive heterocyclic systems aims to generate a new class of therapeutic agents, potentially effective against resistant bacterial strains. mdpi.com

Broad Therapeutic Potential: The diverse biological activities associated with isoxazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—make them ideal candidates for the development of multi-targeted therapies. rsc.orgrsc.org By strategically modifying the substituents on the isoxazole ring, chemists can fine-tune the molecule's activity against various targets. rsc.org

The development of multi-targeted ligands based on the this compound framework represents a sophisticated strategy to address the complexity of human diseases. rsc.org

Hybrid Ligand ConceptRationalePotential Therapeutic Area
Isoxazole-Triazole ConjugatesCombining two potent antimicrobial pharmacophores to overcome bacterial resistance. mdpi.comInfectious Diseases
Isoxazole-Based Kinase InhibitorsDesigning molecules to inhibit multiple kinases involved in cancer cell proliferation and survival.Oncology
Isoxazole Hybrids for NeuroinflammationCreating compounds that target both inflammatory enzymes and receptors in the central nervous system.Neurodegenerative Diseases

Future Research Directions for this compound and its Derivatives

The versatility of the isoxazole core ensures a vibrant future for research into this compound and its analogues. rsc.org Several key directions are poised to expand their application in medicine and beyond.

Exploration of New Therapeutic Areas: While significant research has focused on the anticancer and antimicrobial properties of isoxazoles, future work will likely delve deeper into other promising areas. rsc.orgnih.gov These include the development of derivatives with potent antiviral, neuroprotective, and anti-inflammatory activities. rsc.orgmdpi.com The unique structure of the isoxazole ring can be modified to improve pharmacokinetic profiles, enhance efficacy, and reduce toxicity for various therapeutic targets. rsc.org

Mechanism of Action Studies: For the most promising derivatives, detailed investigations into their specific molecular mechanisms of action are crucial. nih.govontosight.ai For example, in cancer research, this involves identifying how isoxazole compounds induce apoptosis, inhibit specific enzymes like topoisomerase, or modulate signaling pathways. nih.gov A deeper understanding of these mechanisms will enable the rational design of more potent and selective drugs. ontosight.ai

Expansion into Agrochemicals: The application of isoxazole derivatives is not limited to pharmaceuticals. chemimpex.com There is potential for their use as intermediates in the synthesis of novel pesticides and herbicides. chemimpex.com Future research could focus on developing environmentally safer agrochemicals with high efficacy and selectivity.

Optimization of Synthesis: Continued innovation in green synthetic methodologies will be essential. nih.gov The focus will be on developing highly efficient, scalable, and sustainable protocols suitable for industrial production, further enhancing the economic and environmental viability of producing these valuable compounds. niist.res.in

Advanced Drug Design: The design of next-generation multi-targeted ligands will continue to be a major research theme. rsc.orgrsc.org This includes creating isoxazole-based hybrids for personalized medicine approaches, where therapies are tailored to the specific molecular profile of a disease. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl 3-phenylisoxazole-5-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios. For analogous compounds, chlorination steps using PCl₅ under inert conditions improve yield . Purification via recrystallization (e.g., ethanol/water) or silica gel chromatography, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1), ensures purity .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

  • Answer : Single-crystal X-ray analysis reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 12.2275 Å, b = 13.604 Å, c = 5.8746 Å, and β = 97.011° . Data collection employs a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) . Refinement using SHELXL (R₁ = 0.059) confirms bond lengths (e.g., C–O = 1.36 Å) and dihedral angles (14.05° between phenyl and isoxazole rings) . Hydrogen-bonding networks (e.g., C–H···O interactions) validate packing motifs .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives (e.g., anticancer, antibacterial)?

  • Answer : In vitro assays include:

  • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antibacterial : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus .
    Structural modifications (e.g., electron-withdrawing groups on the phenyl ring) enhance bioactivity. Dose-response studies and comparative analysis with unsubstituted analogs are critical .

Q. What strategies resolve discrepancies in crystallographic data, such as dihedral angle variations between this compound and its analogs?

  • Answer : Discrepancies (e.g., 14.05° vs. 7.37° in isopropyl analogs ) arise from steric effects of substituents. Researchers should:

  • Compare high-resolution datasets (≤0.8 Å resolution).
  • Verify refinement parameters (e.g., residual density < 0.3 eÅ⁻³).
  • Use software like PLATON to check for twinning or disorder .
    Independent validation with multiple crystals reduces systematic errors.

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the isoxazole ring. Fukui indices identify C4 as the most reactive site . Solvent effects (e.g., PCM for dichloromethane) and transition-state analysis (using Gaussian or ORCA) predict regioselectivity in ester hydrolysis . Experimental validation via ¹H NMR kinetics ensures computational accuracy.

Q. What experimental design principles optimize the synthesis of this compound for scale-up?

  • Answer : Key factors include:

  • Catalyst screening : Nano-ZnO or acidic resins for esterification .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Workflow : Semi-batch reactors with inline FTIR monitoring for intermediate detection.
  • Yield improvement : Recrystallization from toluene (purity >98%) .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and CCDC deposition (e.g., CIF validation) .
  • Biological assays : Include positive controls (e.g., cisplatin for anticancer tests) and triplicate measurements .
  • Synthetic optimization : DOE (Design of Experiments) identifies critical parameters (temperature, solvent ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.